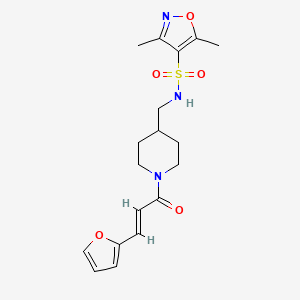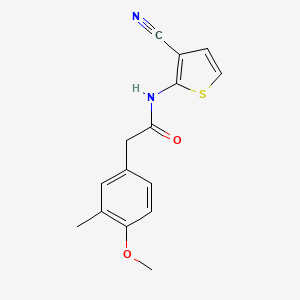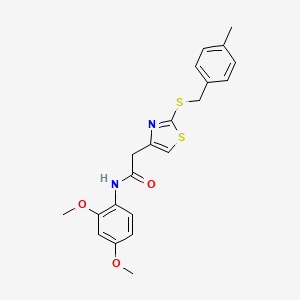
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research. DMPT is a thiazole derivative that has been synthesized using various methods, and its unique properties have made it an attractive candidate for various applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound with potential applications in scientific research. Its structure relates to various synthesized compounds in the field of chemistry and pharmaceuticals. For instance, the use of 3,4-dimethoxybenzyl group as an N-protecting group in the synthesis of certain derivatives highlights the relevance of dimethoxyphenyl components in chemical synthesis (Grunder-Klotz & Ehrhardt, 1991).
Antitumor Activity
Compounds with structural similarities to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have been studied for their antitumor activities. For example, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, bearing different heterocyclic ring systems, showed potential antitumor activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
Pharmaceutical Research
In pharmaceutical research, various derivatives of acetamides, similar in structure to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have shown significant applications. These include studies on their analgesic and anti-inflammatory activities, as demonstrated by compounds like (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides (Yusov et al., 2019).
Antioxidant Activity
Benzothiazole derivatives, closely related to the compound , have shown antioxidant properties. This is exemplified by studies on benzothiazole-isothiourea derivatives, which demonstrated significant free radical scavenging activity (Cabrera-Pérez et al., 2016).
Ligand-Protein Interactions and Photovoltaic Efficiency
The compound's structural analogs have been explored for their interactions with proteins and potential in photovoltaic efficiency modeling. Studies on bioactive benzothiazolinone acetamide analogs provided insights into ligand-protein interactions and their efficiency as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Antibacterial and Antifungal Activity
Derivatives of acetamide, similar to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have shown considerable antibacterial and antifungal activities. This is evident from studies on compounds like 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid (Karanth et al., 2018).
Mécanisme D'action
While the exact mechanism of action for this compound is not clear, there’s a related compound, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, that has been studied for its inhibitory effects on bacterial RNA polymerase (RNAP). Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria .
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-6-15(7-5-14)12-27-21-22-16(13-28-21)10-20(24)23-18-9-8-17(25-2)11-19(18)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIQTFCQHYLOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)

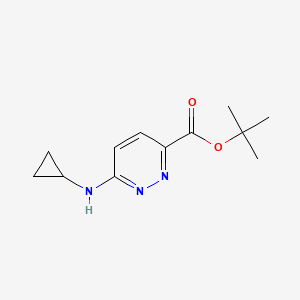
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)
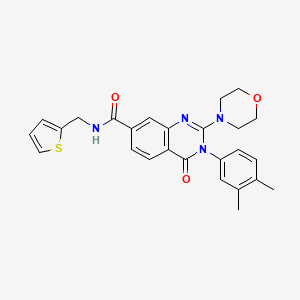
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)

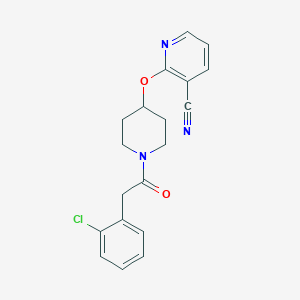
![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)

